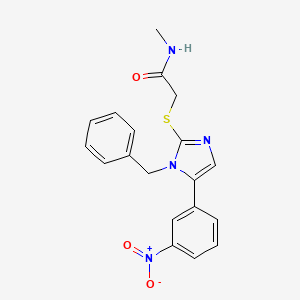

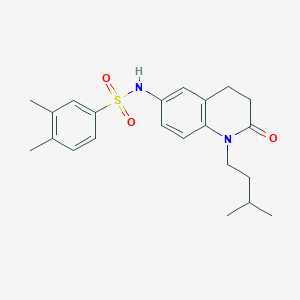

![molecular formula C17H15N3O3S2 B2533352 2-({5-[(2-萘甲酰基)氨基]-1,3,4-噻二唑-2-基}硫代)乙酸乙酯 CAS No. 391874-84-3](/img/structure/B2533352.png)

2-({5-[(2-萘甲酰基)氨基]-1,3,4-噻二唑-2-基}硫代)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, ethyl nitroacetate, a glycine template, has been used to prepare α-amino esters. The reaction sequence involves condensation with various arylacetals to give ethyl 3-aryl-2-nitroacrylates, followed by a reduction into α-amino esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, ethyl 2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate, have been reported . It has a molecular weight of 339.42 and a purity of 90%. It should be stored at a temperature between 28 C .

科学研究应用

谷氨酰胺酶抑制作用与治疗应用

包括2-({5-[(2-萘甲酰基)氨基]-1,3,4-噻二唑-2-基}硫代)乙酸乙酯在内的噻二唑类化合物类似物的研究显示出在抑制肾型谷氨酰胺酶(GLS)方面具有良好的效果。GLS抑制是包括癌症在内的多种疾病的治疗靶点。研究表明噻二唑衍生物具有作为有效且选择性的变构抑制剂的潜力,为开发具有改进药理学特征的药物提供了见解(Shukla等人,2012)。

杂环化合物合成

包括2-({5-[(2-萘甲酰基)氨基]-1,3,4-噻二唑-2-基}硫代)乙酸乙酯在内的噻二唑衍生物的合成和药理学评价一直是旨在创建新型杂环化合物的研究工作的核心。这些工作促进了具有潜在治疗多种疾病应用的化合物的开发,展示了噻二唑衍生物在药物化学中的多功能性(Maliszewska-Guz等人,2005)。

抗菌和抗真菌剂

研究还集中在噻二唑衍生物的抗菌和抗真菌特性上。研究已经确定了几种化合物,包括2-({5-[(2-萘甲酰基)氨基]-1,3,4-噻二唑-2-基}硫代)乙酸乙酯,它们对致病菌株和真菌株具有中等活性。这些发现对于开发新的抗菌剂以对抗耐药菌株和真菌具有重要意义(Sah等人,2014)。

新型合成途径

该化合物一直是探索创建多种功能化分子的新型合成途径的研究的一部分。这些研究促进了噻二唑衍生物合成的新方法的开发,这对进一步的药物研究和开发具有价值(Hadadianpour & Pouramiri,2019)。

安全和危害

属性

IUPAC Name |

ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c1-2-23-14(21)10-24-17-20-19-16(25-17)18-15(22)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJELGLDLTWJYRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533270.png)

![2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide](/img/structure/B2533271.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2533278.png)

![[4-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2533285.png)

![Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride](/img/structure/B2533287.png)

![N-(2-methoxy-5-methylphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2533290.png)

![5-(4-Methoxy-phenyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2533291.png)